molecular formula C18H30Cl2N2O2 B216907 6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride CAS No. 102395-78-8

6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride

Cat. No.: B216907
CAS No.: 102395-78-8
M. Wt: 377.3 g/mol
InChI Key: CBHBXXOIGADZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its isoquinoline core, which is a common structural motif in many natural and synthetic alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted isoquinoline analogs.

Scientific Research Applications

6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It acts as an agonist or antagonist at various receptor sites, leading to changes in neurotransmitter release and uptake. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Uniqueness: 6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of the piperidinoethyl side chain enhances its ability to interact with various molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

102395-78-8

Molecular Formula

C18H30Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride

InChI

InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H

InChI Key

CBHBXXOIGADZBY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-]

Canonical SMILES

COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-]

Synonyms

6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride

Origin of Product

United States

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